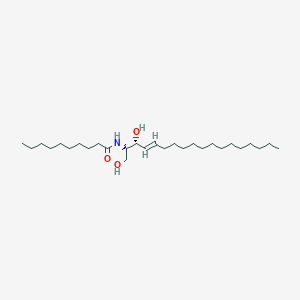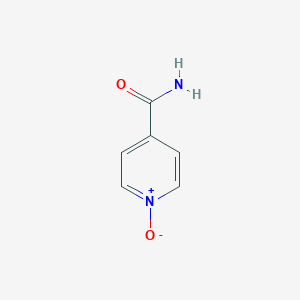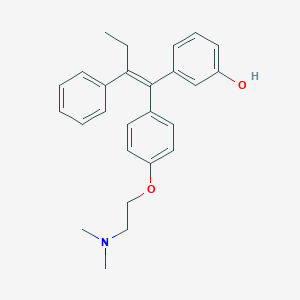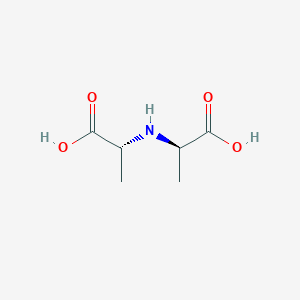
1-Azido-3-chloro-2-propanol
Overview
Description
1-Azido-3-chloro-2-propanol, also known as this compound, is a useful research compound. Its molecular formula is C3H6ClN3O and its molecular weight is 135.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Azeotropic Distillation : A study by Pla-Franco et al. (2019) discusses azeotropic distillation using diisopropyl ether for effectively separating 1-propanol from its aqueous solution, indicating potential applications in energy-efficient separation processes (Pla-Franco et al., 2019).
Asymmetric Synthesis : Huang Yu-me (2015) reported on the efficient and selective synthesis of 3-chloro-1-phenyl-1-propanol using immobilized Acetobacter sp. CCTCC M209061 cells, highlighting its potential in industrial synthesis (Huang Yu-me, 2015).
Toxicological Studies : Research conducted by Heywood et al. (1978) investigated the toxic effects of 1-amino-3-chloro-2-propanol hydrochloride in rhesus monkeys, contributing to our understanding of its potential health impacts (Heywood et al., 1978).
Catalysis : A study by Roselin et al. (2012) demonstrated the use of nanocrystalline ZSM-5 catalysts for the selective formation of 1-acetoxy-3-chloro-2-propanol from epichlorohydrin, showcasing an alternative method for chemical synthesis (Roselin et al., 2012).
Enantioselective Acetylation : Pchelka et al. (2000) explored the lipase-catalyzed enantioselective acetylation for resolving racemic 1-azido-3-aryloxy-2-propanols, significant for producing optically active alcohols and acetates (Pchelka et al., 2000).
Antidepressant Synthesis : Choi et al. (2010) reported on the use of yeast reductase YOL151W for the efficient and enantioselective synthesis of (S)-3-chloro-1-phenyl-1-propanol, a potential pathway for creating antidepressant drugs (Choi et al., 2010).
Surface Chemistry : Shao et al. (2010) studied the covalent attachment of 3-chloro-1-propanol to Si(100)-21 surfaces, which has implications for material science and surface modifications (Shao et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
1-Azido-3-chloro-2-propanol is a chemical compound used in proteomics research
Mode of Action
The mode of action of this compound involves its azide group. Azides are known to participate in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions . This type of reaction is often used in “click chemistry” to selectively modify biomolecules . The azide group of this compound can react with alkynes to form a stable triazole ring, a process that can be used to attach various functional groups to biomolecules.
Result of Action
The result of this compound’s action is the modification of biomolecules through the formation of a triazole ring. This can be used to attach various functional groups to these biomolecules, potentially altering their function or properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is soluble in dichloromethane , suggesting that its solubility and reactivity could be affected by the solvent used. Additionally, the compound should be stored at 4°C for optimal stability .
Properties
IUPAC Name |
1-azido-3-chloropropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN3O/c4-1-3(8)2-6-7-5/h3,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXBDTUEXOVFTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450339 | |
| Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51275-91-3 | |
| Record name | 1-AZIDO-3-CHLORO-2-PROPANOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 1-Azido-3-chloro-2-propanol utilized in the synthesis of complex polymers?
A1: this compound functions as a versatile building block in multi-step polymer synthesis. [] Its structure, containing both a chlorine atom and an azide group, allows for sequential chemical reactions. [] In the research, it's initially reacted with monoalkynyl-terminated polyethylene glycol (PEG) through a click reaction targeting the chlorine. [] This forms a difunctional PEG molecule with a hydroxyl and an azide group. [] This modified PEG then serves as a macroinitiator in the polymerization of tert-butyl methacrylate, ultimately leading to the creation of complex miktoarm star terpolymers. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


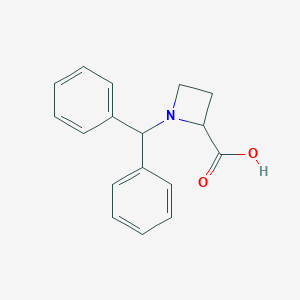

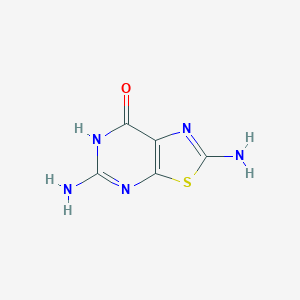
![Tris[3-(allyloxy)-2-chloropropyl] phosphite](/img/structure/B22334.png)

